Macrolactin A

Description

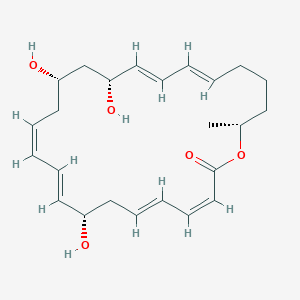

Structure

3D Structure

Properties

Molecular Formula |

C24H34O5 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |

InChI |

InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-23,25-27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21-,22+,23+/m1/s1 |

InChI Key |

XXDIJWSZFWZBRM-CKRZXURPSA-N |

Isomeric SMILES |

C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O |

Canonical SMILES |

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |

Synonyms |

macrolactin A |

Origin of Product |

United States |

Foundational & Exploratory

Macrolactin A: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolactin A, a 24-membered macrolide antibiotic, has garnered significant attention within the scientific community due to its broad spectrum of biological activities, including potent antibacterial, antiviral, and anticancer properties. First discovered as a secondary metabolite from a deep-sea marine bacterium, this complex polyketide has since been isolated from various marine Bacillus species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fermentation, extraction, and purification, a comprehensive summary of its biological activities with quantitative data, and a detailed exploration of its biosynthesis and mechanism of action. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Discovery and Producing Organisms

This compound was first reported in 1989 as a novel secondary metabolite isolated from an unidentified deep-sea marine bacterium.[1][2] Subsequent research has led to the isolation of this compound and its analogues from various marine bacteria, with species of the genus Bacillus being the most prominent producers.[3][4] Notably, strains of Bacillus subtilis and Bacillus amyloliquefaciens isolated from marine sediments have been identified as potent producers of this compound.[4][5] The discovery of this unique macrolide has highlighted the potential of marine microorganisms as a source of novel bioactive compounds with therapeutic potential.

Fermentation and Isolation

The production of this compound is typically achieved through submerged fermentation of the producing bacterial strain. Optimization of fermentation parameters is crucial for enhancing the yield of the target compound. Following fermentation, a multi-step extraction and purification process is employed to isolate this compound.

Optimized Fermentation Protocol

This protocol is based on optimized conditions for Bacillus amyloliquefaciens.

Materials:

-

Seed Medium: Nutrient broth

-

Production Medium: Peptone, Yeast Extract, FePO₄, NaCl, in distilled water.

-

Bacillus sp. culture

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A single colony of the Bacillus sp. is inoculated into a flask containing seed medium and incubated at 30°C with shaking at 200 rpm for 18-24 hours to obtain a seed culture.

-

Production Culture: The seed culture is then used to inoculate the production medium at a 5% (v/v) ratio.

-

Incubation: The production culture is incubated at 26-30°C with shaking at 130-150 rpm for 48-72 hours. Cell growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).

Extraction and Purification Protocol

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel (for column chromatography)

-

Hexane, Ethyl acetate, Methanol (for chromatography)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: The fermentation broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of methanol and water or acetonitrile and water. The purity of the isolated this compound can be confirmed by analytical HPLC.

Quantitative Bioactivity Data

This compound exhibits a wide range of biological activities. The following tables summarize the quantitative data for its antibacterial, anticancer, and antiviral effects.

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 10 | [2] |

| This compound | Bacillus subtilis | 60 | [2] |

| 7-O-succinyl this compound | Vancomycin-resistant Enterococci (VRE) | 1-2 | [6] |

| 7-O-succinyl this compound | Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.25 | [6] |

| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Bacillus subtilis | 0.015-0.125 | [3] |

| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Staphylococcus aureus | 0.015-0.125 | [3] |

| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Escherichia coli | 0.015-0.125 | [3] |

| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Pseudomonas aeruginosa | 0.015-0.125 | [3] |

| 7-O-6′-(2″-acetylphenyl)-5′-hydroxyhexanoate macrolactin | Escherichia coli, Aeromonas hydrophila, Pseudomonas aeruginosa, Vibrio sp. | < 13 | [3] |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| B16-F10 | Murine Melanoma | Not specified | [7] |

| L929 | Mouse Fibroblasts | ~30 | [2] |

Note: More specific IC₅₀ values for a broader range of cancer cell lines are still under investigation.

Table 3: Antiviral Activity of this compound

| Virus | Activity | Details | Reference |

| Herpes Simplex Virus (HSV-1 and HSV-2) | Inhibition | Significant inhibition of mammalian HSV | [7] |

| Human Immunodeficiency Virus (HIV) | Protection | Protects T-lymphoblast cells against viral replication | [7] |

| SARS-CoV-2 Mpro | Inhibition (in silico) | Good binding energy of -9.22 kcal/mol | [1][7] |

Mechanism of Action and Biosynthesis

Mechanism of Action: Inhibition of Protein Synthesis

Recent studies have elucidated that the primary antibacterial mechanism of this compound involves the inhibition of protein synthesis.[5][8] Specifically, this compound targets the bacterial translation elongation factor Tu (EF-Tu).[5][8] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial growth inhibition.

References

- 1. This compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nacalai.com [nacalai.com]

- 7. This compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Unveiling Macrolactin A: A Technical Guide for Researchers

Abstract

Macrolactin A, a 24-membered macrolide antibiotic, has garnered significant attention within the scientific community for its broad spectrum of biological activities, including antibacterial, antiviral, and cytotoxic properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the microorganisms responsible for this compound production, their diverse habitats, and detailed methodologies for its isolation, cultivation, and purification. Furthermore, this document elucidates the genetic underpinnings of this compound biosynthesis, offering a foundation for future research and development in this promising area of natural product chemistry.

This compound-Producing Microorganisms and Their Habitats

This compound is primarily produced by bacteria belonging to the genus Bacillus. These microorganisms have been isolated from a wide array of environments, highlighting their metabolic versatility and adaptability.

Key Producing Species:

-

Bacillus subtilis : Strains of B. subtilis are prominent producers of this compound and its derivatives. They have been isolated from diverse habitats, including soil, marine sediments, and the rhizosphere of plants.[1][2][3][4] For instance, Bacillus subtilis B5 was isolated from deep-sea sediment of the Pacific Ocean, while other strains have been found in farmyard soil.[2][5]

-

Bacillus amyloliquefaciens : This species is another significant source of this compound. Strains have been isolated from various environments, such as the rhizosphere of healthy banana plants, mud from the East China Sea, and marine seawater.[1][6]

-

Bacillus velezensis : Often closely related to B. amyloliquefaciens, B. velezensis is also a known producer of macrolactins.[7]

-

Bacillus licheniformis : A strain of this species found on Deception Island in Antarctica has been identified as a producer of bioactive compounds, indicating the potential for this compound or related compounds from extremophilic bacteria.[8][9]

-

Other Bacillus species : Various other Bacillus species isolated from marine sediments and soil have also been reported to produce macrolactins.[10]

Habitats:

The habitats of this compound-producing microorganisms are remarkably diverse, ranging from common terrestrial environments to extreme marine locations:

-

Marine Environments: Deep-sea sediments are a frequently cited source of this compound-producing bacteria.[5][7] Strains have also been isolated from marine mud and seawater.[6] The unique conditions of marine ecosystems are believed to contribute to the production of novel bioactive compounds.[11][12]

-

Terrestrial Environments: Soil is a common habitat for Bacillus species that produce this compound.[2][4] This includes agricultural soil and the rhizosphere, the area of soil directly influenced by plant roots.[1]

-

Extreme Environments: The isolation of Bacillus licheniformis from Deception Island in Antarctica suggests that extremophilic microorganisms are a potential untapped resource for new macrolactins and other bioactive molecules.[8][9]

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the producing strain and the fermentation conditions. Optimization of these conditions is crucial for maximizing production for research and potential commercial applications. The following table summarizes reported yields of this compound from various studies.

| Producing Microorganism | Habitat/Source | Production Yield | Reference |

| Bacillus amyloliquefaciens JY-863 | Marine mud (East China Sea) | 18.5 µg/mL | [6] |

| Bacillus amyloliquefaciens ESB-2 | Marine seawater | 21.63 mg/L | [11] |

| Bacillus sp. ZJ318 | Marine sediment (Arctic Ocean) | 2.41 mg/L (Macrolactin J) | [10] |

Experimental Protocols

Cultivation of this compound-Producing Microorganisms

The successful production of this compound is highly dependent on the composition of the culture medium and the physical fermentation parameters.

Culture Media:

-

Luria-Bertani (LB) Medium: A commonly used medium for the initial cultivation of Bacillus species. It typically contains 10 g of tryptone, 5 g of yeast extract, and 10 g of NaCl per liter.[1]

-

Nutrient Agar (NA) Medium: Used for the cultivation of pathogenic bacteria for antimicrobial assays. A typical composition is 10 g of glucose, 5 g of tryptone, 0.5 g of yeast extract, 3 g of beef extract, and 30 g of agar per liter, with the pH adjusted to 7.[1]

-

Potato Dextrose Agar (PDA) Medium: Primarily used for growing pathogenic fungal strains. It consists of 200 g of potato infusion, 20 g of dextrose, and 20 g of agar in 1 L of distilled water, with a pH of approximately 5.6.[1]

-

Optimized Fermentation Medium: For enhanced production of this compound by Bacillus amyloliquefaciens ESB-2, an optimized medium containing peptone (14.8 mg/mL), yeast extract (1 mg/mL), and FePO₄ (0.01 mg/mL) has been reported.

Fermentation Conditions:

-

Temperature: Optimal temperatures for this compound production are typically in the range of 26-30°C. For example, B. amyloliquefaciens JY-863 was optimized at 29.9°C, while B. amyloliquefaciens ESB-2 was optimized at 26.3°C.

-

pH: The initial pH of the culture medium is a critical factor, with optimal values generally around 6.0.

-

Aeration and Agitation: Fermentation is usually carried out in shake flasks on a rotary incubator to ensure adequate aeration. Agitation speeds can range from 130 to 150 rpm.

-

Inoculum Size and Fermentation Time: The inoculum size is typically around 5-10%. Fermentation time can vary, with some optimized processes achieving high yields in as little as 2 days, while others may require up to 7 days.

Extraction and Purification of this compound

A multi-step process is generally employed to isolate and purify this compound from the fermentation broth.

Extraction:

-

Cell Separation: The fermentation broth is centrifuged to separate the supernatant from the bacterial cells.

-

Adsorbent Resin Chromatography: The cell-free supernatant is passed through a column containing an adsorbent resin, such as Amberlite XAD-16, to capture the macrolactins.

-

Elution: The resin is washed, and the macrolactins are eluted using a solvent such as methanol.

Purification:

-

High-Performance Liquid Chromatography (HPLC): This is a key technique for purifying this compound. A common setup involves:

-

Column: A reversed-phase C18 column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acetic acid (e.g., 0.1% v/v).

-

Detection: An ultraviolet (UV) detector is used to monitor the elution profile, typically at a wavelength of 230 nm.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully applied for the preparative isolation and purification of this compound and B. It utilizes a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water.

Structural Elucidation:

The final identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed chemical structure.

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The genetic blueprint for this pathway is encoded in a specific gene cluster.

The Macrolactin Biosynthesis Gene Cluster

In Bacillus amyloliquefaciens FZB42, the gene cluster responsible for this compound biosynthesis is designated as the pks2 or mln cluster.[5][11] This cluster contains the genes encoding the large, modular PKS enzymes that assemble the macrolactone ring from simple precursor units.

This compound Biosynthesis Pathway

The biosynthesis of the this compound backbone is an intricate process catalyzed by a series of enzymatic domains within the PKS modules.

Caption: Biosynthetic pathway of this compound.

The process begins with a starter unit, typically derived from acetate/malonate, which is loaded onto the PKS enzyme complex.[5] A series of extender units, also derived from acetate/malonate, are then sequentially added to the growing polyketide chain through a series of condensation reactions catalyzed by the different modules of the PKS. Each module is responsible for one round of chain elongation and may contain additional domains that modify the growing chain, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. Finally, a thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain to form the characteristic 24-membered lactone ring of this compound.

Following the formation of the macrolactone backbone, further structural diversity can be introduced through the action of tailoring enzymes, such as glycosyltransferases, which can attach sugar moieties to the core structure.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the discovery and characterization of this compound from a microbial source.

Caption: General experimental workflow for this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for therapeutic applications. The diverse habitats of the producing Bacillus species, including extreme environments, suggest that a vast chemical diversity within the macrolactin family remains to be discovered. The detailed experimental protocols and understanding of the biosynthetic pathway provided in this guide are intended to facilitate further research into these fascinating molecules, from novel compound discovery and biosynthetic engineering to the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. nii.ac.in [nii.ac.in]

- 5. Macrolactin is the polyketide biosynthesis product of the pks2 cluster of Bacillus amyloliquefaciens FZB42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of this compound by Marine Bacillus amyloliquefaciens ESB-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of this compound from a new Bacillus amyloliquefaciens and its aphicidal activity against Rhopalosiphum padi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Engineering actinomycetes for biosynthesis of macrolactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Macrolactin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactin A is a polyketide-derived 24-membered macrolide antibiotic that was first isolated from a marine bacterium.[1] It belongs to a larger class of macrolactin compounds that have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Stereochemistry

This compound is a complex macrolide characterized by a 24-membered lactone ring containing multiple conjugated double bonds and several stereocenters.[1]

Systematic Name (IUPAC): (3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one[3]

Molecular Formula: C₂₄H₃₄O₅[3]

CAS Number: 122540-27-6[3]

The core structure of this compound features a 24-membered macrolactone ring. Key structural features include three hydroxyl groups at positions C8, C14, and C16, and a methyl group at C24. The molecule also possesses a conjugated hexaene system which contributes to its chromophore and potential for molecular interactions.

The stereochemistry of this compound has been elucidated through a combination of techniques including 13C-acetonide analysis, oxidative degradation, and chemical correlation. The established absolute configuration of the six stereogenic centers is crucial for its biological activity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and quantification.

| Property | Value | Reference(s) |

| Molecular Weight | 402.5 g/mol | [3] |

| Exact Mass | 402.24062418 Da | [3] |

| Optical Rotation | [α]²²D = -138 (MeOH) | [4] |

| UV Absorption (λmax) | 227 and 261 nm | [4] |

| ¹H NMR (CD₃OD) | δ 5.56 (2-H), 6.63 (3-H), 7.24 (4-H), 6.19 (5-H), 2.44 (6-H₂), 4.28 (7-H), 5.77 (8-H), 6.59 (9-H), 6.14 (10-H), 5.56 (11-H), 2.54 (12-Ha), 2.34 (12-Hb), 3.89 (13-H), 1.62 (14-H₂), 4.34 (15-H), 5.58 (16-H), 6.20 (17-H), 6.09 (18-H), 5.68 (19-H), 2.22 (20-Ha), 2.14 (20-Hb), 1.52 (21-H₂), 1.72 (22-Ha), 1.67 (22-Hb), 5.03 (23-H), 1.28 (24-H₃) | [5] |

| ¹³C NMR (CD₃OD) | δ 169.25 (C-1), 119.22 (C-2), 146.69 (C-3), 132.23 (C-4), 132.50 (C-5), 44.10 (C-6), 73.61 (C-7), 138.81 (C-8), 127.24 (C-9), 132.73 (C-10), 129.65 (C-11), 37.81 (C-12), 70.47 (C-13), 45.16 (C-14), 71.07 (C-15), 136.48 (C-16), 132.56 (C-17), 132.97 (C-18), 136.43 (C-19), 34.31 (C-20), 27.08 (C-21), 37.16 (C-22), 73.55 (C-23), 21.41 (C-24) | [5] |

| Mass Spectrometry | Molecular Ion [M+Na]⁺ at m/z 425.06794. | [5] |

Experimental Protocols

Isolation and Purification of this compound from Bacillus subtilis

The following protocol is a generalized procedure based on methodologies reported for the isolation of macrolactins from bacterial cultures.[4][6]

1. Fermentation:

-

Inoculate a seed culture of Bacillus subtilis into a suitable production medium (e.g., ISP2 medium).

-

Incubate the culture for an extended period (e.g., 8 days) at an appropriate temperature (e.g., 28°C) with shaking to allow for the production of secondary metabolites.[6]

2. Extraction:

-

Separate the fermentation broth from the bacterial cells by filtration.

-

Extract the filtrate with an equal volume of ethyl acetate.

-

Macerate the bacterial cells with a mixture of petroleum ether and ethyl acetate and extract.

-

Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[6]

3. Chromatographic Purification:

-

Subject the crude extract to vacuum liquid chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[6]

-

Further purify the fractions containing macrolactins using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable gradient of methanol and water (with or without acid modifiers like acetic acid).[4]

-

For final purification, LH-20 chromatography with a solvent system such as methanol-dichloromethane can be employed.[4]

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Total Synthesis of (-)-Macrolactin A

The total synthesis of this compound is a complex undertaking that has been achieved through convergent strategies. While a detailed, step-by-step protocol is beyond the scope of this guide, the key synthetic strategies employed are outlined below.

A successful total synthesis of (-)-Macrolactin A utilized a convergent approach, constructing key fragments of the molecule which were then coupled and cyclized.[7] The main stages of the synthesis involved:

-

Asymmetric Synthesis of Key Stereocenters: A newly developed 1,3-diol synthon was used to introduce two of the key stereogenic centers. This was achieved through a sequence involving the Noyori asymmetric reduction followed by chiral sulfoxide methodology.[7]

-

Formation of Diene Systems: The C8 Z/E-diene was installed with high stereoselectivity using tellurium-derived cuprate organometallics. The C15 E/E-diene segment was constructed via a Julia-Lythgoe olefination.[7]

-

Macrolactonization: The final step to form the 24-membered ring was achieved through Yamaguchi lactonization.[7]

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit significant anti-inflammatory activity. Their mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway of Macrolactins

Macrolactins have been shown to inhibit the production of pro-inflammatory mediators.[8] This is achieved, in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[8] Downstream of TLR4, macrolactins regulate the expression of BTB and CNC homology 1 (BACH1) and influence the heme oxygenase-1 (HO-1)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.[8] Additionally, derivatives of this compound have been found to mediate their anti-inflammatory effects through the PI3-kinase/Akt/mTOR and NF-κB signaling pathways.[9]

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow: Isolation and Characterization of this compound

The general workflow for obtaining and verifying the structure of this compound from a bacterial source is depicted below.

Caption: Workflow for this compound isolation and characterization.

Conclusion

This compound remains a molecule of significant interest for drug discovery and development due to its unique chemical architecture and broad spectrum of biological activities. This guide provides a foundational understanding of its chemical and stereochemical properties, supported by key experimental data and methodologies. The elucidation of its mechanism of action, particularly its role in modulating inflammatory pathways, opens new avenues for the development of novel therapeutic agents. Further research into the synthesis of analogues and a deeper understanding of its molecular targets will be crucial in harnessing the full therapeutic potential of the macrolactin family of natural products.

References

- 1. This compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H34O5 | CID 10949443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Stereocontrolled synthesis of (-)-macrolactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of 7-O-succinyl this compound against intestinal inflammation is mediated through PI3-kinase/Akt/mTOR and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Macrolactin A on Bacterial Protein Synthesis

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a deeper understanding of the mechanisms by which novel antibiotics inhibit bacterial growth is paramount. This technical guide provides a comprehensive overview of the molecular mechanism of Macrolactin A (McA), a macrolide antibiotic with potent antibacterial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

This compound has been identified as a specific inhibitor of bacterial protein synthesis. Extensive research has pinpointed its target and elucidated the precise step in the translation process that it obstructs. This guide will delve into the experimental evidence, quantitative data, and methodologies used to uncover the action of this promising antibiotic.

Core Mechanism: Targeting the Elongation Factor Tu (EF-Tu)

This compound exerts its antibacterial effect by inhibiting the elongation phase of bacterial protein synthesis. Unlike many macrolides that target the 50S ribosomal subunit, McA's primary target is the elongation factor Tu (EF-Tu) , a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome.[1][2][3] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain. This mechanism of action is analogous to that of elfamycin-like antibiotics.[1][2]

The interaction between this compound and EF-Tu has been substantiated through a combination of genetic and molecular modeling studies. Sequencing of McA-resistant mutants of Bacillus pumilus revealed single and multiple nucleotide polymorphisms in the gene encoding EF-Tu.[1][2] Molecular docking simulations further support these findings, predicting a stable binding interaction between this compound and the interface of domains 1 and 2 of EF-Tu.[1][2][3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified in various bacterial systems. Notably, in cell-free transcription-translation assays, McA demonstrates significantly different activities against Gram-negative and Gram-positive model organisms.

| Assay System | Organism | Parameter | Value | Reference |

| In Vitro Transcription-Translation | E. coli S30 extract | IC50 | ~1 µg/mL | [1] |

| In Vitro Transcription-Translation | S. aureus RN4220 extract | IC50 | ~50 µg/mL | [1] |

| In Vitro Transcription-Translation | E. coli S30 extract | Note | 50-fold more potent than in S. aureus | [1][2] |

Experimental Evidence and Methodologies

The elucidation of this compound's mechanism of action is supported by a series of key experiments. The detailed protocols for these experiments are provided below to facilitate reproducibility and further investigation.

In Vivo Bioreporter Assay

This assay utilizes a genetically engineered strain of E. coli to detect the inhibition of protein synthesis in a living cell.

Experimental Protocol:

-

Bacterial Strain: E. coli JW5503 ΔtolC transformed with the pDualrep2 plasmid. This plasmid contains two reporter genes, Katushka2S and RFP, whose expression is induced by protein synthesis inhibitors and DNA damaging agents, respectively.

-

Culture Preparation: An overnight culture of the reporter strain is diluted in fresh Luria-Bertani (LB) medium supplemented with a suitable antibiotic for plasmid maintenance.

-

Assay Setup: The diluted culture is aliquoted into a 96-well plate. This compound is added at various concentrations. Control wells with known protein synthesis inhibitors (e.g., tetracycline, erythromycin) and DNA damaging agents (e.g., levofloxacin) are included.

-

Incubation: The plate is incubated at 37°C with shaking for a defined period, typically overnight.

-

Data Acquisition: Fluorescence of Katushka2S and RFP is measured using a plate reader. An increase in Katushka2S fluorescence indicates inhibition of protein synthesis.

In Vitro Transcription-Translation (IVTT) Assay

This cell-free assay directly measures the effect of this compound on protein synthesis using bacterial extracts.

Experimental Protocol:

-

Reaction Components:

-

E. coli S30 or S. aureus RN4220 cell-free extract.

-

DNA template encoding a reporter protein (e.g., firefly luciferase).

-

Amino acid mixture.

-

Energy source (e.g., ATP, GTP).

-

Buffer system.

-

This compound at various concentrations.

-

-

Assay Setup: The reaction components are combined in a microplate.

-

Incubation: The reaction is incubated at 37°C for 1-2 hours.

-

Data Acquisition: Luciferase activity is measured by adding luciferin and quantifying the resulting luminescence with a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Toe-Printing Assay

This primer extension inhibition assay is used to identify the precise site of ribosome stalling on an mRNA template.

Experimental Protocol:

-

In Vitro Translation: A coupled transcription-translation reaction is performed using a specific mRNA template in the presence or absence of this compound.

-

Primer Annealing: A radiolabeled or fluorescently labeled DNA primer, complementary to a downstream region of the mRNA, is annealed to the reaction mixture.

-

Reverse Transcription: Reverse transcriptase is added to extend the primer. The enzyme will stop at the position of the stalled ribosome.

-

Gel Electrophoresis: The cDNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

Analysis: The size of the truncated cDNA product (the "toeprint") is compared to a sequencing ladder of the same mRNA to determine the exact nucleotide where the ribosome is stalled. For this compound, stalling occurs at the initial step of the elongation phase.[1][2]

Molecular Docking

Computational modeling is employed to predict the binding mode of this compound to its target protein, EF-Tu.

Experimental Protocol:

-

Protein and Ligand Preparation: The 3D structure of bacterial EF-Tu is obtained from a protein data bank or generated by homology modeling. The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the defined binding site of EF-Tu.

-

Analysis: The predicted binding poses are ranked based on their binding energy scores. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of EF-Tu are analyzed to identify the key residues involved in binding.

Signaling Pathway and Logical Relationships

The collective evidence points to a clear, linear pathway for the inhibitory action of this compound.

Conclusion

This compound represents a significant addition to the arsenal of protein synthesis inhibitors with a distinct mechanism of action. By targeting EF-Tu, it effectively halts the elongation stage of bacterial translation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents. The continued investigation into such novel antibiotic mechanisms is crucial in the global effort to combat antimicrobial resistance.

References

The Biological Activity Spectrum of Macrolactin A and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered macrocyclic lactones, primarily produced by marine bacteria, that have garnered significant scientific interest due to their broad spectrum of potent biological activities.[1][2] Since the initial discovery of Macrolactin A, numerous derivatives have been isolated and synthesized, each exhibiting a unique profile of antibacterial, antiviral, antifungal, and anticancer properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways to aid researchers and drug development professionals in this promising field.

Data Presentation: Quantitative Biological Activities

The diverse biological activities of this compound and its derivatives are summarized below. The data, presented in tabular format, facilitates a comparative analysis of their potency across different biological targets.

Table 1: Antibacterial Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterium | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 2 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [3] | |

| Vancomycin-resistant Enterococci (VRE) | 16 | [3] | |

| 7-O-Succinyl this compound (SMA) | Staphylococcus aureus | < 0.25 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.25 | [3] | |

| Vancomycin-resistant Enterococci (VRE) | 1-2 | [3] | |

| 7-O-Malonyl this compound (MMA) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [4] |

| Vancomycin-resistant Enterococci (VRE) | - | [4] |

Note: '-' indicates that the study reported activity but did not provide a specific MIC value in the referenced source.

Table 2: Antiviral Activity of this compound (Half-maximal Inhibitory Concentration - IC50)

| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |

| This compound | Herpes Simplex Virus Type 1 (HSV-1) | - | 5.0 | [5] |

| Herpes Simplex Virus Type 2 (HSV-2) | - | 8.3 | [5] | |

| Human Immunodeficiency Virus (HIV) | T-lymphoblast cells | - | [5] | |

| SARS-CoV-2 Mpro | in silico | - | [6][7] |

Note: '-' indicates that the study reported activity but did not provide a specific IC50 value in the referenced source. The SARS-CoV-2 data is from a computational study and requires experimental validation.

Table 3: Antifungal Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Fungus | MIC (µM) | Reference |

| This compound | Aspergillus niger | 0.04–0.3 | [8] |

| Botrytis cinerea | 0.04–0.3 | [8] | |

| Colletotrichum acutatum | 0.04–0.3 | [8] | |

| Candida albicans | 0.04–0.3 | [8] | |

| Rhizoctonia solani | 0.04–0.3 | [8] | |

| 7-O-2′E-butenoyl this compound | Pestalotiopsis theae | - | [1] |

| Colletotrichum gloeosporioides | - | [1] |

Note: '-' indicates that the study reported activity but did not provide a specific MIC value in the referenced source.

Table 4: Anticancer Activity of this compound and Derivatives (Half-maximal Inhibitory Concentration - IC50)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | B16-F10 | Murine Melanoma | - | [6] |

| 7-O-Succinyl this compound (SMA) | U87MG, U251MG, LN229 | Glioblastoma | - |

Note: '-' indicates that the study reported activity but did not provide a specific IC50 value in the referenced source.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Materials:

-

Test compound (this compound or derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

b. Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

-

Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is a standard method for determining the concentration of an antiviral substance that inhibits the formation of viral plaques in a cell culture.

a. Materials:

-

Test compound (this compound or derivative)

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

Sterile 6-well or 12-well plates

b. Procedure:

-

Cell Seeding:

-

Seed the host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

-

Virus Dilution and Compound Treatment:

-

Prepare serial dilutions of the virus stock.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus dilutions with the compound dilutions for a specified time (e.g., 1 hour) at 37°C.

-

-

Infection:

-

Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures.

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet.

-

Count the number of plaques in each well.

-

-

IC50 Determination:

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

-

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

-

Test compound (this compound or derivative)

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium with FBS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

b. Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

IC50 Determination:

-

The IC50 is the concentration of the compound that reduces the cell viability by 50% compared to the untreated control cells.

-

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the downregulation of pro-inflammatory mediators.

Anticancer Signaling Pathway of this compound Derivatives

Derivatives such as 7-O-Succinyl this compound (SMA) have demonstrated anti-angiogenic and anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against a bacterial strain.

Conclusion

This compound and its derivatives represent a versatile class of natural products with a remarkable range of biological activities. Their potent antibacterial, antiviral, antifungal, and anticancer properties, coupled with their diverse mechanisms of action, make them highly attractive candidates for further drug development. This technical guide provides a foundational resource for researchers, offering a consolidated view of their biological activity spectrum, standardized experimental protocols for their evaluation, and an illustration of their engagement with key cellular signaling pathways. Further investigation into the structure-activity relationships, optimization of their pharmacological properties, and exploration of novel derivatives will be crucial in unlocking the full therapeutic potential of the macrolactin family.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Strong Antifungal Activity of 7-O-Succinyl this compound vs this compound from Bacillus amyloliquefaciens ELI149 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. njccwei.com [njccwei.com]

- 6. atcc.org [atcc.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. 7-O-malonyl this compound, a new macrolactin antibiotic from Bacillus subtilis active against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and a small-colony variant of Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Macrolactin A Biosynthesis Pathway in Bacillus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered macrolide polyketides produced by various bacteria, most notably Bacillus species. The archetypal member of this family, Macrolactin A, exhibits a range of biological activities, including antibacterial, antiviral, and cytotoxic properties, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this complex process.

Genetic Organization of the Macrolactin Biosynthesis Gene Cluster

The biosynthesis of this compound in Bacillus species, such as Bacillus amyloliquefaciens FZB42, is orchestrated by a dedicated gene cluster.[1] This cluster is commonly referred to as the pks2 cluster, or alternatively as the macrolactin (mln) or bmm gene cluster in different Bacillus strains. The cluster is comprised of nine genes, designated mlnA through mlnI (or bmmA-I), which encode the enzymatic machinery required for the assembly of the macrolactin backbone.

The mln gene cluster is responsible for the synthesis of a type I polyketide synthase (PKS). This multi-enzyme complex follows a modular arrangement, where each module is responsible for a single round of polyketide chain elongation and modification. A distinctive feature of the macrolactin PKS is its trans-acyltransferase (AT) architecture.[1] Unlike typical PKS systems where each module contains its own AT domain, the macrolactin synthase utilizes a single, discrete AT enzyme, encoded by the mlnA (bmmA) gene, which acts iteratively to load the extender units onto each module.

The this compound Biosynthesis Pathway

The assembly of this compound begins with a starter unit derived from acetate and proceeds through eleven successive condensation reactions with malonyl-CoA extender units.[1] The entire process is catalyzed by the multi-modular PKS encoded by the mlnB-H genes, with the iterative participation of the trans-AT encoded by mlnA.

The functions of the gene products in the mln cluster are as follows:

-

mlnA (bmmA) : Encodes the trans-acting acyltransferase (AT) that repeatedly loads malonyl-CoA extender units onto the acyl carrier protein (ACP) domains of the PKS modules.

-

mlnB-H (bmmB-H) : Encode the large, modular polyketide synthase proteins. These proteins are composed of multiple modules, each containing a set of catalytic domains responsible for one cycle of chain elongation. The minimal domains for each module include a ketosynthase (KS) and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in specific modules to modify the growing polyketide chain. The final module contains a thioesterase (TE) domain that catalyzes the release and macrolactonization of the completed polyketide chain to form this compound.

-

mlnI : The function of mlnI is not as well characterized as the other genes in the cluster, but it is presumed to be involved in the biosynthesis process.

Biosynthesis Pathway Diagram

Caption: The biosynthetic pathway of this compound in Bacillus species.

Quantitative Data on this compound Production

Several studies have focused on quantifying and improving the yield of this compound from Bacillus cultures. The following table summarizes key quantitative findings from the literature.

| Bacillus Strain | Experimental Condition | This compound Yield | Fold Increase | Reference |

| Bacillus amyloliquefaciens ESB-2 | Optimized fermentation conditions | 21.63 mg/L | 2.4 | [2] |

| Bacillus methylotrophicus B-9987 | Overexpression of bmmA (trans-AT) | - | ~0.6 | [2] |

| Bacillus methylotrophicus B-9987 | Overexpression of sfp (PPTase) | - | 1.6 | [2] |

| Bacillus amyloliquefaciens | High-Speed Counter-Current Chromatography | 40.4 mg from 300 mg crude extract | - | [3] |

Experimental Protocols

Gene Knockout of the pks2 (mln) Cluster

Gene knockout studies are crucial for confirming the role of the pks2 cluster in this compound biosynthesis. While a universally standardized protocol is not available, the following methodology is based on established techniques for gene disruption in Bacillus subtilis and related species, often employing CRISPR-Cas9 or homologous recombination.

a. Plasmid Construction for Gene Deletion:

-

Design of gRNAs (for CRISPR-Cas9): Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the pks2 gene cluster. Ensure high on-target scores and minimal off-target effects using appropriate bioinformatics tools.

-

Cloning of gRNAs: Synthesize and clone the designed gRNAs into a suitable Bacillus-compatible CRISPR-Cas9 vector.

-

Construction of Donor DNA (for homologous recombination): Amplify ~1 kb upstream and downstream flanking regions of the pks2 cluster from Bacillus amyloliquefaciens genomic DNA.

-

Assembly: Assemble the upstream and downstream homology arms with an antibiotic resistance cassette (e.g., erythromycin or chloramphenicol resistance) using techniques like Gibson assembly or overlap extension PCR.

b. Transformation of Bacillus:

-

Preparation of Competent Cells: Prepare competent Bacillus cells using established protocols, such as the two-step method involving growth in a competence-inducing medium.

-

Transformation: Transform the competent cells with the constructed plasmid (for CRISPR-Cas9) or the linear donor DNA fragment (for homologous recombination).

-

Selection of Transformants: Plate the transformed cells on agar plates containing the appropriate antibiotic for selection.

c. Verification of Gene Knockout:

-

Colony PCR: Screen the resulting colonies by PCR using primers flanking the pks2 cluster to confirm the deletion.

-

Sanger Sequencing: Sequence the PCR products to verify the precise deletion of the gene cluster.

-

Phenotypic Analysis: Analyze the culture supernatant of the knockout mutant by HPLC or LC-MS to confirm the abolishment of this compound production.

Overexpression of the trans-Acyltransferase (mlnA/bmmA)

Overexpression of key biosynthetic genes can lead to increased product titers. The following protocol outlines a general procedure for overexpressing the trans-acyltransferase gene.

a. Plasmid Construction for Overexpression:

-

Gene Amplification: Amplify the mlnA (bmmA) gene from the genomic DNA of the producer strain.

-

Vector Selection: Choose a suitable E. coli-Bacillus shuttle vector with a strong, inducible, or constitutive promoter for expression in Bacillus.

-

Cloning: Ligate the amplified mlnA gene into the expression vector downstream of the chosen promoter.

b. Transformation and Expression:

-

Transformation: Transform the overexpression plasmid into the wild-type Bacillus strain.

-

Culture and Induction: Grow the recombinant strain under appropriate conditions. If an inducible promoter is used, add the inducer at the optimal time point.

-

Analysis of Production: After a suitable incubation period, extract the secondary metabolites from the culture and quantify the production of this compound using HPLC to compare with the wild-type strain.

Purification of this compound from Bacillus Culture

The following protocol details a multi-step process for the purification of this compound from a Bacillus subtilis culture.[2]

a. Cultivation and Extraction:

-

Cultivation: Inoculate a suitable production medium with Bacillus subtilis and incubate with shaking for an appropriate duration to allow for macrolactin production.

-

Adsorbent Resin Treatment: Add an adsorbent resin (e.g., Amberlite XAD) to the culture broth to capture the secondary metabolites.

-

Elution: Recover the resin and wash with aqueous methanol. Elute the adsorbed compounds with 100% methanol.

-

Solvent Extraction: Evaporate the methanol, and extract the remaining aqueous phase with ethyl acetate.

-

Lipid Removal: Resuspend the dried ethyl acetate extract in methanol and perform a liquid-liquid extraction with n-heptane to remove lipophilic compounds.

b. Chromatographic Purification:

-

Preparative Reversed-Phase HPLC (RP-HPLC):

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A typical gradient might be from a lower to a higher concentration of methanol over a set period.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 230 nm and 260 nm where macrolactins exhibit absorbance.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest.

-

-

Further Purification (if necessary):

-

For higher purity, the collected fractions can be subjected to further chromatographic steps, such as size-exclusion chromatography (e.g., Sephadex LH-20) or a second round of HPLC with a different solvent system or column.

-

c. Purity and a Identity Confirmation:

-

Analytical HPLC: Assess the purity of the final sample using analytical HPLC.

-

Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, perform 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).

Conclusion

The this compound biosynthesis pathway in Bacillus species represents a fascinating example of modular polyketide synthesis with a unique trans-AT architecture. Understanding the genetic and enzymatic basis of this pathway is crucial for harnessing its potential for the production of novel bioactive compounds. The methodologies outlined in this guide provide a framework for researchers to investigate and engineer this pathway for applications in drug discovery and development. Further research into the detailed mechanisms of the PKS modules and the regulatory networks controlling the expression of the mln gene cluster will undoubtedly open new avenues for the rational design and production of macrolactin analogs with improved therapeutic properties.

References

- 1. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Ecological Role of Macrolactins

Abstract: Macrolactins are a class of polyketide secondary metabolites characterized by a 24-membered lactone ring.[1][2] Primarily produced by marine and soil-dwelling microorganisms, they exhibit a wide spectrum of potent biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[2][3][4] This has positioned them as promising candidates for drug development.[1] Their biosynthesis occurs via a type I polyketide synthase (PKS) pathway, with structural diversity arising from various tailoring steps like glycosylation and acylation.[3][4] Ecologically, macrolactins function as antimicrobial agents, providing a competitive advantage to the producer organisms by inhibiting the growth of competing bacteria and fungi.[5][6] They can significantly alter the composition of soil microbial communities and are implicated in the suppression of plant pathogens.[5][7] This document provides a detailed overview of the natural sources, isolation protocols, and the multifaceted ecological functions of macrolactins, intended for researchers and professionals in microbiology and drug discovery.

Natural Sources of Macrolactins

Macrolactins are predominantly isolated from bacteria, particularly from the phylum Firmicutes and Actinobacteria.[1][3] Marine microorganisms, thriving in unique and competitive environments, are an especially rich source of these compounds.[1][4] However, soil-dwelling species are also significant producers.[8][9]

Primary Microbial Producers

-

Bacillus species: Various species of Bacillus are the most frequently cited producers of macrolactins. These include marine-derived strains like Bacillus sp. PP19-H3 and soil isolates such as Bacillus amyloliquefaciens (e.g., strains FZB42, NJN-6) and Bacillus subtilis.[1][5][8][10]

-

Streptomyces species: Members of this genus, known for their prolific production of antibiotics, also contribute to the family of known macrolactins.[1]

-

Other Bacteria: The first macrolactins (A-F) were isolated from an unclassified deep-sea bacterium, highlighting that other, less-studied marine microbes are also potential sources.[1][11]

Table 1: Natural Sources of Selected Macrolactins

| Macrolactin Derivative | Producing Organism | Environment | Reference(s) |

| Macrolactin A, F | Bacillus sp. PP19-H3 | Marine (from macroalga) | [10] |

| This compound, B | Bacillus amyloliquefaciens | Marine | |

| This compound, 7-O-malonyl this compound, 7-O-succinyl this compound | Bacillus amyloliquefaciens NJN-6 | Soil (rhizosphere) | [5][8] |

| 7-O-malonyl this compound (MMA) | Bacillus subtilis | Soil | [9][12] |

| Macrolactin XY | Bacillus subtilis sp. 18 | Marine | [13][14] |

| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Streptomyces sp. 06CH80 | Not specified | [1] |

| 7-O-2′E-butenoyl this compound | Bacillus subtilis B5 | Marine | [1] |

| Macrolactins G-M | Bacillus sp. PP19-H3 | Marine (from macroalga) | [10] |

Isolation, Purification, and Quantification

The recovery and purification of macrolactins from microbial cultures is a multi-step process involving fermentation, extraction, and chromatography.

Experimental Protocol: Fermentation and Extraction

This protocol is a generalized procedure based on methods for isolating macrolactins from Bacillus species.

-

Inoculation and Culture: Inoculate a suitable liquid medium (e.g., LB medium for B. amyloliquefaciens) with a fresh culture of the producing strain.[5] Incubate for a specified period (e.g., 3-5 days) at an optimal temperature (e.g., 28-37°C) with shaking to ensure aeration.[5]

-

Cell Removal: After incubation, centrifuge the culture broth to pellet the bacterial cells. The supernatant, containing the secreted secondary metabolites, is retained for extraction.

-

Extraction: Extract the cell-free supernatant with an equal volume of an organic solvent, typically ethyl acetate. Repeat the extraction process multiple times (e.g., three times) to maximize recovery.

-

Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[7]

Experimental Protocol: Purification by Chromatography

The crude extract contains a complex mixture of compounds requiring further separation.

-

Initial Fractionation (Optional): For very complex extracts, an initial fractionation step using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) can be employed.

-

Preparative Reversed-Phase HPLC (RP-HPLC): This is a primary method for purifying macrolactins.[12]

-

Column: Use a C18 preparative column (e.g., Nucleosil 100-7 C18).[12]

-

Mobile Phase: Employ a gradient of methanol (MeOH) and water, often with a modifier like acetic acid (e.g., 0.5% acetic acid). A typical gradient might run from 51% MeOH to 56% MeOH over 60 minutes.[12]

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 230 nm or 280 nm.[7][12]

-

Fraction Collection: Collect fractions corresponding to peaks of interest.

-

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective alternative for preparative separation.[15]

-

Solvent System: A two-phase solvent system is used. For macrolactins A and B, a system of n-hexane-ethyl acetate-methanol-water has been successfully used in a stepwise elution mode.[15]

-

Separation: Inject the crude sample (e.g., 300 mg) for one-step separation of multiple macrolactin analogues.[15]

-

-

Final Polishing: Fractions containing individual macrolactins may require a final purification step using size-exclusion chromatography (e.g., Sephadex LH-20) with a solvent like a 1:1 mixture of MeOH and dichloromethane.[12]

Experimental Protocol: Quantification by HPLC

This protocol allows for the quantification of macrolactins in a purified or crude sample.

-

Sample Preparation: Dissolve a known weight of the extract or purified compound in a suitable solvent (e.g., methanol). Prepare a series of standard solutions of a known macrolactin for calibration.

-

Analytical HPLC:

-

Column: Use an analytical C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 250 mm, 5 µm).[7]

-

Mobile Phase: An isocratic or gradient mobile phase can be used. A common system is a mixture of acetonitrile and 0.1% acetic acid in water.[7]

-

Flow Rate: Set a flow rate appropriate for the column, typically around 0.6-1.0 mL/min.[7]

-

Detection: Use a UV detector at a characteristic wavelength for macrolactins (e.g., 230 nm).[7]

-

-

Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the macrolactin in the test sample based on its peak area.

Caption: Generalized workflow for the isolation and purification of macrolactins.

Ecological Role of Macrolactins

The production of secondary metabolites like macrolactins is a key strategy for microorganisms to survive and compete in their native environments. Their primary ecological role is rooted in their antimicrobial properties, but they may also function in more complex interactions.

Antimicrobial Activity (Chemical Warfare)

Macrolactins exhibit broad-spectrum activity against various microorganisms, functioning as agents of chemical warfare in competitive microbial ecosystems.[6][7] This allows the producing organism to inhibit the growth of nearby competitors, securing access to limited nutrients. Their activity is particularly notable against Gram-positive bacteria, including clinically relevant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[9][12][13] They also show activity against certain Gram-negative bacteria and fungi.[1][5]

Table 2: Antibacterial Activity (MIC) of Selected Macrolactins

| Compound | Test Organism | MIC (μg/mL) | Reference(s) |

| Macrolactin XY | Enterococcus faecalis | 3 | [13] |

| Macrolactin XY | Staphylococcus aureus | 6 | [13] |

| Macrolactin XY | Bacillus subtilis | 6 | [13] |

| This compound | Enterococcus faecalis | 6 | [13] |

| Macrolactin F | Enterococcus faecalis | 6 | [13] |

| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Bacillus subtilis | 0.015 - 0.125 | [1] |

| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Staphylococcus aureus | 0.015 - 0.125 | [1] |

| 7-O-glucosyl-15,17-epoxy-16-hydroxy this compound | Escherichia coli | 0.015 - 0.125 | [1] |

| 7-O-glucosyl-15,17-epoxy-16-hydroxy this compound | Pseudomonas aeruginosa | 0.015 - 0.125 | [1] |

| 7-O-malonyl this compound (MMA) | MRSA strains | 1 - 64 (MRC50) | [12] |

| 7-O-malonyl this compound (MMA) | VRE strains | 0.06 - 4 (MRC50) | [12] |

| *MRC50: Minimum concentration required for 50% inhibition of growth. |

Experimental Protocol: Determining Antibacterial Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare Inoculum: Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to a standardized concentration, typically ~5 x 10^5 CFU/mL.[13]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the macrolactin compound in the broth to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the macrolactin that completely inhibits visible growth of the bacterium.[13]

Inhibition of Bacterial Protein Synthesis

Recent studies have elucidated that the antibacterial mechanism of this compound involves the inhibition of protein synthesis.[16] This mode of action is common to other macrolide antibiotics. The proposed target is the elongation factor Tu (EF-Tu), a crucial protein that delivers aminoacyl-tRNA to the ribosome during the elongation phase of translation.[17] By binding to EF-Tu, this compound prevents its proper function, thereby halting protein production and leading to bacterial growth arrest.[16][17]

Caption: Proposed mechanism for this compound-mediated inhibition of protein synthesis.

Interference with Cell Division and Membrane Integrity

Beyond inhibiting protein synthesis, some macrolactins interfere with fundamental cellular processes.

-

Cell Division: 7-O-malonyl this compound (MMA) has been observed to cause the formation of "pseudomulticellular" staphylococci and enterococci.[9] Treated cells exhibit multiple, asymmetric septum formation points, suggesting that MMA inhibits a key function in the bacterial cell division cycle.[9]

-

Membrane Integrity: Macrolactin XY has been shown to disrupt the cell membrane integrity and permeability of Enterococcus faecalis.[13][14] This action leads to the leakage of intracellular components, such as nucleic acids, contributing to cell death.[13]

Experimental Protocol: Cell Membrane Integrity Assay

This assay quantifies the leakage of nucleic acids from damaged bacterial cells.

-

Cell Preparation: Grow the target bacteria (e.g., E. faecalis) to mid-log phase (OD600 of 0.6–0.8).[13]

-

Treatment: Dispense the bacterial suspension into a 96-well plate. Add the macrolactin compound to the experimental wells at its MIC. Use an untreated suspension as a control.[13]

-

Incubation: Incubate the plate at the optimal growth temperature (e.g., 28°C).

-

Sampling: At regular time intervals (e.g., every 4 hours), remove an aliquot of the bacterial suspension from each well.

-

Measurement: Centrifuge the aliquot to pellet the cells. Measure the absorbance of the supernatant at 260 nm (OD260) using a UV-Vis spectrophotometer. An increase in OD260 relative to the control indicates the release of nucleic acids and a loss of membrane integrity.[13]

Anti-Pathogenicity and Quorum Sensing Inhibition

Some macrolactins can disrupt bacterial virulence without directly killing the cells. This is an ecologically significant role, as it can neutralize a pathogen's ability to cause disease. A key mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation.[18] Recently discovered macrolactins were shown to inhibit the PQS quorum sensing system and the production of related virulence factors like pyocyanin in P. aeruginosa.[18]

Caption: Inhibition of the PQS quorum sensing system in P. aeruginosa by macrolactins.

Impact on Microbial Communities

When introduced into a complex environment like soil, macrolactins can act as ecological modulators. The application of macrolactins to soil has been shown to reduce the α-diversity of the bacterial community.[7] Specifically, it can lead to a significant increase in the relative abundance of phyla like Proteobacteria and Firmicutes, while decreasing others, such as Acidobacteria.[7] This demonstrates that macrolactins, produced naturally by soil inhabitants like B. amyloliquefaciens, play a crucial role in shaping the structure and function of the surrounding microbiome, likely by selectively inhibiting susceptible species.[6][7]

Conclusion

Macrolactins are structurally diverse polyketides primarily sourced from marine and soil bacteria, most notably of the Bacillus genus. Their ecological significance is profound, serving as potent antimicrobial agents that enable producer organisms to outcompete rivals in their native habitat. The mechanisms underpinning this role are multifaceted, including the inhibition of essential cellular processes such as protein synthesis and cell division, the disruption of membrane integrity, and the quenching of pathogenic signaling pathways like quorum sensing. The ability of macrolactins to modulate entire microbial communities underscores their importance in shaping ecosystem dynamics. For researchers and drug development professionals, the potent and varied bioactivities of macrolactins continue to present a rich and promising field for the discovery of new therapeutic agents.

References

- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrolactin Antibiotics: Amazing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS [frontiersin.org]

- 7. Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. 7-O-malonyl this compound, a new macrolactin antibiotic from Bacillus subtilis active against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and a small-colony variant of Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel macrolactins as antibiotic lactones from a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 [mdpi.com]

- 14. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. New 24-Membered Macrolactines from an Arctic Bacterium Bacillus amyloliquefaciens SCSIO 41392 and Their Anti-Pathogenicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Macrolactin A: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction